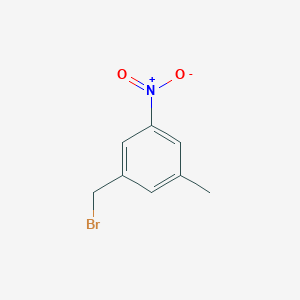
5-Bromo-2-iodo-4-methoxybenzaldehyde
Descripción general
Descripción
5-Bromo-2-iodo-4-methoxybenzaldehyde: is an aromatic aldehyde compound with the molecular formula C8H6BrIO2 and a molecular weight of 340.94 g/mol . It is characterized by the presence of bromine, iodine, and methoxy functional groups attached to a benzaldehyde core. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodo-4-methoxybenzaldehyde typically involves electrophilic aromatic substitution reactions. One common method includes the bromination and iodination of 4-methoxybenzaldehyde. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts such as iron or copper salts to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-2-iodo-4-methoxybenzaldehyde can undergo further substitution reactions where the bromine or iodine atoms are replaced by other functional groups.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Bromination and Iodination: Bromine, iodine, iron or copper catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted benzaldehydes depending on the nucleophile used.
Oxidation Products: Corresponding carboxylic acids.
Reduction Products: Corresponding alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-iodo-4-methoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the synthesis of bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: The compound is utilized in the development of advanced materials, including polymers and liquid crystals. Its unique halogenated structure imparts specific properties to the materials, making them suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-iodo-4-methoxybenzaldehyde largely depends on its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the bromine and iodine atoms can undergo substitution reactions. These interactions can modulate the activity of the compound in biological systems, potentially targeting specific enzymes or receptors .
Comparación Con Compuestos Similares
- 5-Bromo-2-methoxybenzaldehyde
- 5-Bromo-2,4-dimethoxybenzaldehyde
- Vanillin (4-Hydroxy-3-methoxybenzaldehyde)
Comparison: 5-Bromo-2-iodo-4-methoxybenzaldehyde is unique due to the presence of both bromine and iodine atoms, which are less common in similar compounds. This dual halogenation can enhance its reactivity and provide distinct chemical properties compared to its analogs. For instance, vanillin lacks the halogen atoms and thus exhibits different reactivity and applications .
Propiedades
IUPAC Name |
5-bromo-2-iodo-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYKODXTVWYWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676930 | |
| Record name | 5-Bromo-2-iodo-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269293-42-6 | |
| Record name | 5-Bromo-2-iodo-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269293-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-iodo-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030949.png)




![4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine](/img/structure/B3030958.png)



![methyl 2-[4-(hydroxymethyl)phenoxy]acetate](/img/structure/B3030962.png)



